molecular formula C16H15ClO4 B3320090 Chalcone 4 (hydrate) CAS No. 1202866-96-3

Chalcone 4 (hydrate)

Cat. No.: B3320090
CAS No.: 1202866-96-3
M. Wt: 306.74 g/mol
InChI Key: PXVQKTVKTBMRIW-VOKCZWNHSA-N
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Description

Chalcone 4 (hydrate) is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcone 4 (hydrate) is known for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties .

Scientific Research Applications

Chalcone 4 (hydrate) has a wide range of scientific research applications:

Mechanism of Action

Chalcone 4 hydrate inhibits the growth of Babesia and Theileria . It is a potent, selective inhibitor of the chemokine CXCL12 via direct binding . It is also a small molecule anti-ligand (or neutraligand) of CXCR4 and CXCR7 .

Safety and Hazards

Chalcone 4 (hydrate) should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The sustainable use of resources is essential in all production areas, including pharmaceuticals. The continuous progress in the fields of green chemistry and the use of artificial intelligence are contributing to the speed and effectiveness of a more sustainable drug discovery pipeline . Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chalcone 4 (hydrate) can be synthesized using various methods. One common method involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of chalcones, including Chalcone 4 (hydrate), often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Chalcone 4 (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Flavones and other oxygenated chalcone derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Comparison with Similar Compounds

Chalcone 4 (hydrate) can be compared with other chalcone derivatives and related compounds:

Chalcone 4 (hydrate) stands out due to its specific binding to chemokine receptors and its potent biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1202866-96-3

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one;hydrate

InChI

InChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+;

InChI Key

PXVQKTVKTBMRIW-VOKCZWNHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O.O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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